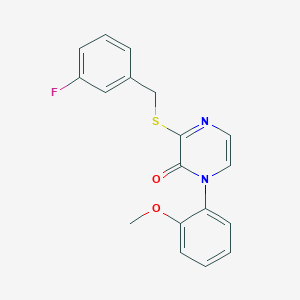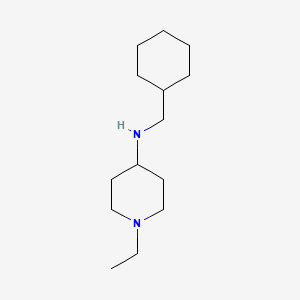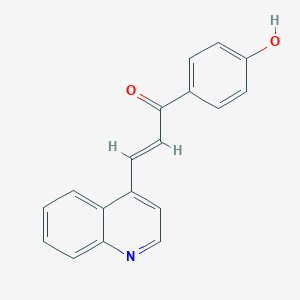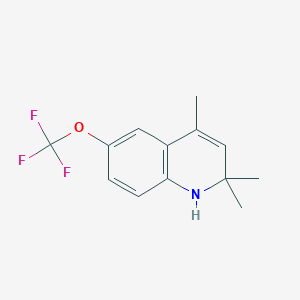![molecular formula C19H20ClN5O2 B2584472 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887459-13-4](/img/structure/B2584472.png)
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a critical role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in a variety of stress-related disorders, including anxiety, depression, and addiction.
Scientific Research Applications
Synthesis and Precursor Applications
The compound and its related structures have been extensively studied for their synthesis methodologies and as precursors for purine analogs. One study highlights the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs, demonstrating the versatility of these compounds in creating structurally diverse derivatives (M. Alves, M. F. Proença, B. Booth, 1994). This indicates the compound's potential in the synthesis of biologically active purine structures, which are significant in various biochemical processes and therapeutic applications.
Antimicrobial and Antifungal Applications
Some derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. For instance, a novel synthesis of imidazothiazole and glycocyamidine derivatives, including structures related to the compound , explored their antimicrobial activities (A. A. Magd El-Din, Hanaa M. F. Roaiah, Salwa A. Elsharabasy, A. Hassan, 2007). Another study on 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate reported potent antifungal properties, especially against Candida albicans infections in mice, demonstrating the compound's relevance in addressing fungal infections (K. A. Walker, A. Braemer, S. Hitt, R. E. Jones, T. Matthews, 1978).
Corrosion Inhibition
The chemical structure of the compound and its derivatives has been applied in the field of corrosion science. A study evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives, closely related to the compound of interest, against mild steel corrosion. These derivatives showed high inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (A. Saady, Z. Rais, F. Benhiba, et al., 2021).
Inhibitory Activity on Kinase Enzymes
Another study discovered a new class of inhibitors for lck kinase, a critical enzyme in T-cell activation, by high throughput screening. Although not directly mentioning the compound, it illustrates the research interest in related structures for their potential in inhibiting critical biological targets, underscoring the compound's significance in therapeutic research (R. Snow, M. Cardozo, T. Morwick, et al., 2002).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in cells . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity
Biochemical Pathways
Imidazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or other cellular processes
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its bioavailability and therapeutic effect. These properties can be influenced by the compound’s chemical structure, including factors like its size, charge, and lipophilicity
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can include changes in enzyme activity, alterations in cell signaling, or effects on cell growth and survival
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules
properties
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNCMHBQMHCVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)



![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)